Astrazon Brilliant Red 4G

Description

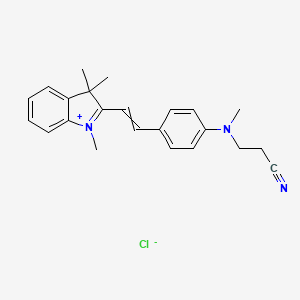

Astrazon Brilliant Red 4G (CAS: 12217-48-0) is a cationic dye belonging to the semi-cyanine class, with the molecular formula C₂₃H₂₆ClN₃ and a molecular weight of 379.93 g/mol . It is characterized by a bright red crystalline powder that dissolves readily in water, forming a vivid red solution . Structurally, it features a conjugated system with a 1,3,3-trimethylindole core linked to a cyanopropyl-methylamino phenyl group via an ethylene bridge, stabilized by a chloride counterion .

Key properties include:

- Stability: Retains color integrity at high temperatures (up to 120°C) and under acidic conditions (pH 2–6) .

- Applications: Widely used in dyeing acrylic fibers, textiles (e.g., wool-acrylic blends), and direct printing on modified polyester . Recent advances also highlight its role in fluorescence-based sensing, such as hypochlorite detection with a 0.39 μM limit of detection .

Properties

IUPAC Name |

3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIRSTSECXKPCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041723 | |

| Record name | C.I. Basic Red 14 chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12217-48-0 | |

| Record name | Basic Red 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 14 chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The first step involves the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fisher indole intermediate) with 3-((4-formylphenyl)(methyl)amino)propanenitrile in the presence of an acid catalyst. This reaction forms a conjugated methine bridge, critical for the dye’s chromophoric properties. The second step converts the intermediate into a quaternary ammonium chloride salt using hydrochloric acid or chlorinating agents, enhancing water solubility and cationic character.

Key Reaction Parameters:

| Parameter | Condition/Value | Role in Synthesis |

|---|---|---|

| Catalyst | Acid (e.g., HCl, H₂SO₄) | Facilitates Schiff base formation |

| Temperature | 80–100°C | Optimizes reaction kinetics |

| Solvent | Ethanol/water mixture | Balances reactant solubility |

| Molar Ratio (Indole:Aldehyde) | 1:1 | Ensures stoichiometric yield |

The reaction typically achieves yields of 75–85% under optimized conditions.

Industrial-Scale Synthesis and Optimization

Industrial production emphasizes cost efficiency and scalability. Key modifications include:

Solvent Selection and Recycling

Ethanol-water systems are preferred due to their low toxicity and ease of recovery. Recent advancements employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 80%.

Purification Techniques

Crude product purification involves recrystallization from acetone or ethyl acetate to remove unreacted intermediates. Analytical data from Chemsrc confirms the final product’s purity (>95%) and molecular weight (379.926 g/mol).

Quality Control and Analytical Validation

Post-synthesis analysis ensures compliance with textile and forensic standards:

Spectroscopic Characterization

Performance Testing

| Test | Result | Standard |

|---|---|---|

| Light Fastness | ISO 4 | ASTM D4303 |

| Wash Fastness | AATCC 4-5 | ISO 105-C06 |

These metrics ensure suitability for high-demand applications like forensic fingerprint detection.

Comparative Analysis of Synthetic Routes

While the condensation-quaternization method dominates, alternative approaches remain exploratory:

Chemical Reactions Analysis

Types of Reactions: Astrazon Brilliant Red 4G undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of the dye, while reduction can produce various reduced forms .

Scientific Research Applications

Fluorescence Sensing Applications

ABR 4G has been utilized in innovative fluorescence sensing strategies, particularly for detecting hypochlorite levels in biological and environmental contexts. A notable study demonstrated the use of ABR 4G as a sensitizer in upconversion nanoparticles (UCNPs) for ratiometric fluorescence sensing. The UCNPs@ABR 4G composite showed high selectivity and sensitivity for hypochlorite detection with a limit of detection at 0.39 μM. This method allows for real-time, non-invasive monitoring of hypochlorite levels in vitro and in vivo, making it valuable for biomedical applications and environmental monitoring .

Key Findings:

- Detection Limit: 0.39 μM for hypochlorite.

- Mechanism: The sensing relies on the fluorescent resonance energy transfer (FRET) effect, where the presence of hypochlorite recovers the quenched green emission from ABR 4G.

- Applications: Potential use in monitoring immune responses and environmental safety by detecting harmful substances.

Adsorption Studies

ABR 4G has also been studied for its adsorption properties using various natural adsorbents. Research indicates that powdered natural materials, such as wheat straw and narrow-leaved cattail, can effectively remove ABR 4G from aqueous solutions. The efficiency of adsorption is influenced by factors such as pH, initial dye concentration, and adsorbent amount .

Key Parameters:

- Adsorption Isotherms: Studies applied Langmuir and Freundlich models to describe the adsorption process.

- Effectiveness: Natural adsorbents demonstrated significant removal rates of ABR 4G from dye wastewater, highlighting their potential for environmental cleanup.

Environmental Remediation

The application of ABR 4G extends to environmental remediation efforts, particularly in treating wastewater contaminated with dyes. The use of agricultural by-products as adsorbents presents a sustainable approach to mitigate dye pollution in water bodies.

Case Study:

Mechanism of Action

The mechanism of action of Astrazon Brilliant Red 4G involves its interaction with various molecular targets. The compound binds to specific sites on molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Comparison

Astrazon Brilliant Red 4G belongs to the Astrazon dye series, which includes analogs like Astrazon Orange R , Astrazon Red 6B , and Astrazon Yellow 7 GLL . Structural differences primarily lie in substituents affecting conjugation length and electron distribution:

Key Insight: The cyanopropyl group in this compound enhances solubility and stabilizes the charge distribution, improving its performance in aqueous applications compared to non-cyano analogs .

Fluorescence Properties

Fluorescence profiles differ significantly across the Astrazon series, impacting their suitability for optical applications:

Key Insight : The 585 nm emission of this compound minimizes overlap with autofluorescence in biological samples, making it ideal for intracellular hypochlorite detection .

Decolorization and Environmental Behavior

Decolorization efficiency under photocatalytic and microbial treatment varies:

| Dye | Decolorization Rate (%) | Conditions |

|---|---|---|

| This compound | ~85–90% | Xylan/PVA/TiO₂ composite, visible light |

| Reactive Blue-25 | ~70% | A. ochraceus, pH 5.0 |

| Congo Red | ~70% | P. chrysosporium, 2 days |

Key Insight : this compound shows superior decolorization under visible-light photocatalysis compared to microbial methods used for other dyes .

Adsorption Kinetics

Adsorption on activated carbon is influenced by molecular size and charge:

Key Insight : Smaller molecular size and cationic charge improve this compound’s adsorption kinetics compared to anionic, high-MW dyes like Congo Red .

Biological Activity

Astrazon Brilliant Red 4G, also known as Basic Red 14, is a synthetic dye widely used in various applications, including textiles and biological research. This article delves into its biological activity, focusing on its interactions in biological systems, detection methods, and potential applications in medical and environmental contexts.

- Chemical Formula : C23H26ClN3

- Molecular Weight : 379.93 g/mol

- CAS Number : 12217-48-0

This compound is a cationic dye characterized by its vibrant red color and solubility in water. Its chemical structure includes a chlorinated aromatic ring, which contributes to its stability and reactivity in various environments .

Detection of Hypochlorite

Recent studies have demonstrated the use of this compound in detecting hypochlorite (ClO⁻), a significant biomarker for oxidative stress and immune responses in living organisms. A novel ratiometric fluorescence sensing strategy was developed using this compound dye-sensitized upconversion nanoparticles (UCNPs) .

- Mechanism : The fluorescence intensity ratio of the dye changes in response to hypochlorite concentration, allowing for quantitative monitoring.

- Detection Limit : The method achieved a detection limit of 0.39 μM, showcasing high sensitivity and selectivity for hypochlorite.

- Applications : This sensing strategy can be applied for both environmental monitoring and biological imaging, particularly in living cells.

Adsorption Studies

A study focused on the adsorption characteristics of this compound on natural plant materials. The findings indicated that certain adsorbents could effectively remove the dye from aqueous solutions, highlighting its potential environmental impacts .

- Adsorbent Material : Various natural materials were tested for their efficacy in adsorbing the dye.

- Results : The study provided insights into optimizing conditions for maximum adsorption efficiency.

Environmental Impact Assessment

This compound's persistence in aquatic environments raises concerns about its ecological effects. Research has shown that cationic dyes can be toxic to aquatic life, leading to bioaccumulation and potential disruption of ecosystems.

- Study Findings : Laboratory experiments indicated that exposure to high concentrations of the dye affected the growth and reproduction of certain fish species.

Medical Applications

The potential use of this compound in drug delivery systems has been explored. Its ability to form complexes with biologically active agents suggests it could serve as a carrier for pharmaceuticals.

- Nanoparticle Complexes : Research has indicated that encapsulating drugs within biodegradable polymer nanoparticles functionalized with this compound could enhance drug solubility and targeted delivery .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for characterizing the purity and molecular structure of Astrazon Brilliant Red 4G in synthetic chemistry research?

To confirm purity and structural integrity, researchers should employ a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, using a C18 column and a methanol/water mobile phase to resolve impurities .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the indolium-based structure, focusing on characteristic peaks for the cyanophenyl and trimethyl groups .

- Mass spectrometry (MS) to validate the molecular weight (379.93 g/mol) and detect fragmentation patterns consistent with the chloride salt form .

Q. How should researchers standardize protocols for measuring the fluorescence properties of this compound across different solvents?

Standardize measurements using the following steps:

- Prepare dye solutions in solvents like water, ethanol, or DMSO at concentrations ≤10 µM to avoid aggregation-induced quenching .

- Use a fluorometer calibrated with reference standards (e.g., quinine sulfate). Measure excitation at 500 nm and emission at 585 nm, adjusting slit widths to 5 nm for consistency .

- Document solvent polarity effects: For example, emission peaks may redshift in polar solvents due to solvatochromism .

Q. What factors influence the dye’s spectral stability in biological staining applications?

Key variables include:

- pH : Maintain pH 2–6 for optimal stability, as alkaline conditions may hydrolyze the cyanophenyl group .

- Ionic interactions : Counteract electrostatic interference (e.g., with surfactants like SDS) when staining polyanionic substrates (e.g., nucleic acids) .

- Temperature : Avoid prolonged exposure to >120°C, which degrades the indolium core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for this compound under varying experimental conditions?

Contradictions often arise from differences in light sources, dye concentration, or environmental factors. To address this:

- Conduct controlled photobleaching assays using monochromatic light (e.g., 488 nm laser) and quantify decay rates via time-lapse fluorescence microscopy .

- Compare results under inert (N₂ atmosphere) vs. oxygen-rich conditions to assess oxidative degradation pathways .

- Cross-reference findings with independent studies using standardized metrics (e.g., half-life under 1 mW/cm² irradiance) .

Q. What methodological considerations are critical when designing this compound-based probes for in vivo hypochlorite detection?

For in vivo sensing, prioritize:

- Energy transfer efficiency : Pair the dye with upconversion nanoparticles (UCNPs) like NaGdF₄:Yb³⁺, Er³⁺ to leverage Förster resonance energy transfer (FRET). Optimize donor-acceptor distances (<10 nm) via covalent conjugation .

- Selectivity controls : Test against reactive oxygen species (ROS) such as H₂O₂ and O₂⁻ to confirm specificity for hypochlorite (detection limit: 0.39 µM) .

- Biocompatibility : Assess cytotoxicity in cell cultures (e.g., HEK293) using MTT assays, ensuring >90% viability at working concentrations .

Q. How can researchers optimize dye concentration in fluorescence microscopy to balance signal intensity and background noise?

Perform a titration series (1–50 µM) and quantify signal-to-noise ratio (SNR) using:

Q. What advanced statistical tools are recommended for analyzing dye-nanoparticle interaction data?

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets to identify dominant interaction modes (e.g., adsorption vs. covalent binding) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry for dye-nanoparticle complexes .

- Time-resolved fluorescence decay assays : Fit data to multi-exponential models to distinguish static vs. dynamic quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.